molecular formula C13H25N3O B2562929 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one CAS No. 871909-83-0

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B2562929
CAS No.: 871909-83-0
M. Wt: 239.363
InChI Key: GRYXFBVMMLAQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one (CID: 16226789) is a small organic molecule with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol. Structurally, it features a central ethanone backbone substituted with a 3,5-dimethylpiperidine group and a piperazine ring. This compound is commercially available as a building block for drug discovery, emphasizing its role in medicinal chemistry workflows .

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11-7-12(2)9-16(8-11)13(17)10-15-5-3-14-4-6-15/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYXFBVMMLAQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN2CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one, with the CAS number 871909-83-0, is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C13H25N3O, and it has a molecular weight of approximately 239.36 g/mol. This compound is characterized by its unique structural features, which include piperidine and piperazine moieties that are known for their pharmacological significance.

The compound can be represented by the following structural formula:

InChI InChI 1S C13H25N3O c1 11 7 12 2 9 16 8 11 13 17 10 15 5 3 14 4 6 15 h11 12 14H 3 10H2 1 2H3\text{InChI }\text{InChI 1S C13H25N3O c1 11 7 12 2 9 16 8 11 13 17 10 15 5 3 14 4 6 15 h11 12 14H 3 10H2 1 2H3}

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The presence of the piperidine and piperazine rings suggests potential activity at serotonin (5-HT) receptors, which are implicated in mood regulation and various neuropsychiatric disorders.

Biological Activity Overview

Research has shown that derivatives of piperidine and piperazine exhibit a range of biological activities including:

  • Antidepressant Effects : Compounds with similar structures have been reported to exhibit significant binding affinity towards serotonin receptors, particularly the 5-HT_1A receptor. For instance, studies have demonstrated that modifications in the piperazine scaffold can enhance receptor selectivity and potency .
  • Neuroprotective Properties : The antioxidative properties of piperazine derivatives have been explored in neurodegenerative models. Compounds similar to this compound have shown protective effects against oxidative stress-induced cell damage in neuronal cell lines .
  • Anticancer Activity : Some studies indicate that compounds containing piperidine and piperazine frameworks possess anticancer properties. They have been noted to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) modulation .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Piperazine Derivatives5-HT_1A Binding AffinityHigh selectivity with K_i values in the low nM range.
Piperidine DerivativesAntioxidative ActivityEffective in protecting SH-SY5Y cells from oxidative stress.
Related Piperazine CompoundsAnticancer EffectsInduced apoptosis in FaDu hypopharyngeal tumor cells with better efficacy than standard treatments.

Scientific Research Applications

Potential Biological Activities

The presence of piperidine and piperazine structures is associated with a range of biological activities. Research indicates that compounds containing these moieties may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains, making this compound a candidate for further investigation in antimicrobial drug development.
  • CNS Activity : Piperidine derivatives are often explored for their effects on the central nervous system, including potential applications in treating anxiety and depression disorders .

Medicinal Chemistry

The compound's structural features suggest its use in:

  • Ion Channel Modulation : Compounds with similar structures have been studied for their ability to modulate ion channels, which are crucial in numerous physiological processes.
  • Enzyme Inhibition : The potential for enzyme inhibition makes this compound a candidate for developing therapeutics targeting specific enzymatic pathways.

Structure-Activity Relationship (SAR) Studies

Research involving SAR is essential to optimize the pharmacological properties of compounds like 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one. Understanding how variations in structure affect activity can lead to the development of more effective drugs.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone

The carbonyl group undergoes characteristic ketone reactions:

Reaction TypeReagents/ConditionsProductSource Analogy
Grignard Addition RMgX in dry etherTertiary alcohol derivativesPiperidine acylation
Reduction NaBH₄ or LiAlH₄ in THF1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethanolHydride reductions
Condensation NH₂OH·HCl, reflux (EtOH/H₂O)Oxime formationHydrazine condensations

Amine-Specific Transformations

The piperazine moiety demonstrates versatile reactivity:

Alkylation/Acylation

ReactionConditionsOutcomeBiological Relevance
N-Alkylation CH₃I, K₂CO₃ (DMF, 60°C)Quaternary ammonium derivativesEnhanced water solubility
Acylation AcCl, Et₃N (CH₂Cl₂, 0°C → RT)Acetylated piperazineProdrug synthesis

Metal Coordination

Piperazine’s lone pairs facilitate complex formation:

  • Cu(II) complexes : Observed in analogs with IC₅₀ values <10 µM against bacterial strains

  • Zn(II) binding : Critical for enzyme inhibition in related 11β-HSD1 inhibitors

Substituent Effects on Reactivity

The 3,5-dimethylpiperidine group imposes steric and electronic constraints:

PropertyImpact on ReactivityExample
Steric Hindrance Reduces nucleophilic attack at C-2Slower Grignard addition kinetics
Electron Donation Stabilizes transition statesEnhanced oxime formation yield
Conformational Rigidity Restricts piperazine ring puckeringAlters binding affinity

Stability Considerations

Critical degradation pathways include:

  • Hydrolysis : pH-dependent cleavage of the ethanone-piperazine bond (t₁/₂ = 48 hr at pH 7.4)

  • Oxidative Stress : ROS-mediated piperazine ring opening observed in analogs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several piperazine- and piperidine-containing derivatives. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues in Androgen Receptor Antagonism

Compounds 12 and 13 () feature piperazine and isoxazolylmethyl groups but differ in their sulfur oxidation states (sulfinyl vs. sulfonyl). These modifications influence electronic properties and steric bulk, impacting receptor binding.

SARS-CoV-2 Mᵖʳᵒ Inhibitors

Compound 17 (furyl-methanone) and Compound 18 (triazolyl-ethanone) () demonstrate the versatility of piperazine-ethanone scaffolds in antiviral drug design. While the target compound lacks halogenated aryl groups (e.g., 3,5-dichloro-2-fluorobenzyl in 17), its dimethylpiperidine moiety may confer metabolic stability compared to the labile triazole in 18 .

Piperazine-Linked Diphenylethanone Derivatives

The compound 1-{4-[3-(3,5-dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethan-1-one () incorporates a nitroarylpyrazole group, which introduces strong electron-withdrawing effects absent in the target compound. This difference likely alters binding kinetics in enzyme inhibition assays, as nitro groups enhance π-π stacking but may increase toxicity .

PROTACs and Multi-Targeted Agents

In , 10f contains a bis-piperazine-ethanone structure linked via polyethylene glycol.

Key Comparative Data

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one C₁₃H₂₅N₃O 3,5-Dimethylpiperidine, piperazine Building block, potential CNS agent
2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfinyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one (12) C₂₀H₂₆N₄O₃S Isoxazolylmethyl sulfinyl, o-tolylpiperazine Androgen receptor antagonist
(4-(3,5-Dichloro-2-fluorobenzyl)piperazin-1-yl)(furan-3-yl)methanone (17) C₁₇H₁₄Cl₂FN₃O₂ Dichlorofluorobenzyl, furyl SARS-CoV-2 Mᵖʳᵒ inhibition
1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethan-1-one C₂₈H₂₈N₆O₃ Nitrophenylpyrazole, diphenylethanone Enzyme inhibition (unspecified)
2,20-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(1-(4-(2-(4-(tert-butyl)-2-ethoxyphenyl)-... (10f) C₆₄H₆₆Cl₄N₈O₈ Bis-piperazine-ethanone, PEG spacer PROTAC for MDM2 degradation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylpiperidin-1-yl)-2-(piperazin-1-yl)ethan-1-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using chloroacetone intermediates under reflux in aprotic solvents like dichloromethane or acetonitrile . Purification typically involves normal-phase chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization using ethanol/water mixtures. Purity ≥95% is achievable with iterative column runs and HPLC validation .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodology : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions on piperidine and piperazine rings.
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., exact mass ~293.2 g/mol).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for analogous piperazine derivatives .

Q. What safety protocols are critical during handling?

  • Methodology :

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (similar to piperazine derivatives) .
  • Storage : Stable at -20°C in sealed, light-resistant containers. Avoid moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact receptor binding in neurological targets?

  • Methodology :

  • Perform molecular docking to model interactions with dopamine or serotonin receptors, leveraging the piperazine moiety’s known affinity for GPCRs .
  • Compare binding energies of different conformers (e.g., chair vs. boat for piperidine) using computational tools like AutoDock Vina.
  • Validate with radioligand displacement assays (e.g., ³H-spiperone for D2 receptors) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Orthogonal assays : Cross-validate receptor affinity using SPR (surface plasmon resonance) and functional cAMP assays.
  • Batch analysis : Verify compound purity across studies via LC-MS; impurities ≥2% can skew IC50 values .
  • Species-specificity : Test on human vs. rodent cell lines to account for receptor polymorphism .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., halogenation at 3,5-dimethyl positions) and test in vitro.
  • Use QSAR models to correlate electronic/steric parameters (logP, polar surface area) with permeability or metabolic stability .
  • Key Table :
ModificationBioactivity (IC50, nM)Solubility (µg/mL)
Parent compound120 ± 1525
3-CF3 substitution45 ± 812
5-Cl substitution220 ± 3040

Q. What analytical methods detect degradation products under stressed conditions?

  • Methodology :

  • Forced degradation : Expose to heat (60°C), UV light, and acidic/basic hydrolysis (0.1M HCl/NaOH).
  • LC-MS/MS : Identify degradants (e.g., piperazine ring cleavage or oxidation byproducts) .
  • Stability criteria : ≥90% purity after 4 weeks at 25°C/60% RH .

Data Contradiction Analysis

Q. Why do solubility values vary between computational predictions and experimental data?

  • Root cause : Computational models (e.g., logP calculators) may underestimate hydrogen-bonding capacity of the piperazine NH group.
  • Resolution : Use experimental methods like shake-flask assays in PBS (pH 7.4) and account for polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.